molecular formula C10H7ClF5NO2 B1407937 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate CAS No. 1431842-79-3

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate

Cat. No.: B1407937
CAS No.: 1431842-79-3
M. Wt: 303.61 g/mol
InChI Key: BMONNABSNINPFK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is an organic compound that has been used in a variety of scientific and laboratory experiments. This compound is a fluorinated building block and participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The unique structure of this compound, featuring a trifluoromethyl group, enhances its reactivity and makes it suitable for constructing complex molecular architectures.


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

The trifluoromethyl group in this compound imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, they have been used in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related pyrrole derivatives, which are valuable for creating libraries of pyrrole systems (Dawadi & Lugtenburg, 2011). Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used as a versatile intermediate for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Medicinal Chemistry and Drug Development

In medicinal chemistry, these compounds have been instrumental in developing potential anticancer agents. For example, the hydrolysis and subsequent reactions of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related derivative, have led to the synthesis of various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Agricultural Chemistry

These compounds also find applications in agricultural chemistry. For instance, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a similar intermediate, is crucial for synthesizing pesticides like chlorantraniliprole (Ju, 2014).

Organic Synthesis and Material Science

In organic synthesis, the derivatives of this compound are used to develop new organic materials and polymers. For example, compounds like 2-(pyridin-2-yl)ethanol have been used as protecting groups for carboxylic acids in the synthesis of polymers (Elladiou & Patrickios, 2012).

Safety and Hazards

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF5NO2/c1-2-19-8(18)9(12,13)7-6(11)3-5(4-17-7)10(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONNABSNINPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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